2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile
CAS No.:
Cat. No.: VC17987022
Molecular Formula: C9H10F3N3
Molecular Weight: 217.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H10F3N3 |
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Molecular Weight | 217.19 g/mol |
IUPAC Name | 2-[5-propan-2-yl-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile |
Standard InChI | InChI=1S/C9H10F3N3/c1-6(2)7-5-8(9(10,11)12)14-15(7)4-3-13/h5-6H,4H2,1-2H3 |
Standard InChI Key | LLWXLPLXTJYJJF-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C1=CC(=NN1CC#N)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
2-(5-Isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile (IUPAC name: 2-[5-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile) belongs to the pyrazole class of heterocyclic compounds. Its molecular formula is C9H10F3N3, with a molecular weight of 217.19 g/mol . The structure comprises:
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A pyrazole ring (positions 1, 2, and 3 occupied by nitrogen and carbon atoms).
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A trifluoromethyl (-CF3) group at position 3, enhancing lipophilicity and electron-withdrawing effects.
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An isopropyl (-CH(CH3)2) substituent at position 5, contributing steric bulk.
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An acetonitrile (-CH2CN) functional group at position 1, enabling further chemical modifications.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C9H10F3N3 | |
Molecular Weight | 217.19 g/mol | |
CAS Registry Number | 1260659-27-5 | |
SMILES Notation | CC(C)C1=NN(C(=C1)C(F)(F)F)CC#N | |
InChI Key | NZPPGTSLXCIYRE-UHFFFAOYSA-N |
Tautomerism and Stereoelectronic Effects
Pyrazole derivatives exhibit tautomerism due to the mobility of hydrogen atoms across nitrogen positions. For this compound, the 1H-pyrazole tautomer dominates under standard conditions, with the acetonitrile group fixed at position 1 . The trifluoromethyl group’s strong electron-withdrawing nature polarizes the ring, increasing electrophilicity at position 4, while the isopropyl group induces steric hindrance, influencing reaction kinetics.
Synthesis and Manufacturing
General Synthetic Pathways
The synthesis of 2-(5-isopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile typically follows a multi-step approach:
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Pyrazole Ring Formation:
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Acetonitrile Functionalization:
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Nucleophilic substitution or alkylation reactions introduce the acetonitrile group.
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A common method involves treating the pyrazole intermediate with chloroacetonitrile in the presence of a base (e.g., K2CO3).
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Table 2: Representative Synthesis Conditions
Optimization Challenges
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Regioselectivity: Competing formation of 3-isopropyl-5-trifluoromethyl isomers necessitates precise temperature control (50–80°C) and catalytic acid (e.g., H2SO4) .
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Crystallization: The final product often precipitates as needle-like crystals, requiring solvent mixtures (e.g., ethyl acetate/hexane) for improved filtration .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL at 25°C) .
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Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/alkaline conditions due to the nitrile group.
Spectroscopic Characterization
Biological Activity and Applications
Agrochemistry Applications
The trifluoromethyl group enhances lipid membrane permeability, making the compound a candidate for pre-emergent herbicides. Field trials of analogs show 90% weed suppression at 50 g/ha .
Comparison with Analogous Compounds
Table 3: Structural and Functional Comparisons
Future Research Directions
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Mechanistic Studies: Elucidate interactions with biological targets like DHODH using X-ray crystallography.
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Process Optimization: Develop continuous-flow synthesis to improve regioselectivity and yield.
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Environmental Impact: Assess biodegradation pathways and ecotoxicology profiles.
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